tert-butyl 3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate
Description
tert-Butyl 3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate is a structurally complex molecule combining a piperidine scaffold, a 1,2,3-triazole ring, and an aminomethyl substituent. The tert-butyl carbamate group serves as a protective moiety for the piperidine nitrogen, enabling selective functionalization during synthesis. Its synthesis typically employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") to form the triazole core, followed by deprotection steps .
Properties
IUPAC Name |
tert-butyl 3-[[4-(aminomethyl)triazol-1-yl]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N5O2/c1-14(2,3)21-13(20)18-6-4-5-11(8-18)9-19-10-12(7-15)16-17-19/h10-11H,4-9,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGWRDBQBRRWIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CN2C=C(N=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Tert-butyl 3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate is a compound that is primarily used as a semi-flexible linker in the development of PROTACs (Proteolysis-Targeting Chimeras) for targeted protein degradation. The primary targets of this compound are proteins that are marked for degradation by the PROTACs.
Mode of Action
This compound acts as a linker in PROTACs, connecting the ligand that binds to the target protein with the ligand that recruits the E3 ubiquitin ligase. The formation of a ternary complex between the PROTAC, the target protein, and the E3 ligase leads to the ubiquitination and subsequent degradation of the target protein. The rigidity of the linker, which can be influenced by the structure of this compound, may impact the 3D orientation of the degrader and thus the formation of the ternary complex.
Biochemical Pathways
The biochemical pathways affected by this compound are those involving the proteins targeted for degradation by the PROTACs. The specific pathways would depend on the function of the target proteins. The degradation of these proteins can disrupt their normal function in the pathway, leading to downstream effects.
Result of Action
The result of the action of this compound is the degradation of the target proteins, which can lead to the disruption of their normal function. This can have various molecular and cellular effects, depending on the role of the target proteins.
Biochemical Analysis
Biochemical Properties
Tert-butyl 3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate plays a significant role in biochemical reactions, particularly in the development of targeted protein degradation strategies. This compound acts as a semi-flexible linker in the construction of bifunctional protein degraders, such as PROTACs (proteolysis-targeting chimeras). The rigidity introduced by this linker can impact the three-dimensional orientation of the degrader, thereby influencing ternary complex formation and optimizing drug-like properties. This compound interacts with various enzymes, proteins, and other biomolecules, facilitating targeted protein degradation.
Cellular Effects
This compound has notable effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in targeted protein degradation can lead to the selective elimination of specific proteins, thereby affecting cellular homeostasis and function. Additionally, it may impact cell proliferation, apoptosis, and other critical cellular processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound binds to target proteins, forming a ternary complex with E3 ubiquitin ligases, which facilitates the ubiquitination and subsequent proteasomal degradation of the target protein. This mechanism allows for the selective degradation of specific proteins, thereby modulating cellular processes at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound in in vitro or in vivo studies may result in sustained changes in cellular function, including alterations in protein levels and cellular responses.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and effectively induce targeted protein degradation. At higher doses, it may cause toxic or adverse effects, including off-target protein degradation and disruption of normal cellular processes. Threshold effects and dose-dependent responses are critical considerations in evaluating the compound’s safety and efficacy in animal studies.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s metabolic flux and effects on metabolite levels are essential aspects of its biochemical activity. Understanding the metabolic pathways of this compound can provide insights into its pharmacokinetics and potential interactions with other biomolecules.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution can impact its efficacy and potential off-target effects, making it a critical factor in its biochemical analysis.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, influencing its interactions with target proteins and other biomolecules. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Biological Activity
The compound tert-butyl 3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 304.39 g/mol. The structure features a piperidine ring substituted with a triazole moiety, which is known to enhance biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₄N₆O₂ |
| Molecular Weight | 304.39 g/mol |
| CAS Number | Not available |
| Solubility | Soluble in DMSO and DMF |
Acetylcholinesterase Inhibition
Research indicates that compounds with triazole structures can act as potent inhibitors of acetylcholinesterase (AChE), an enzyme critical in the hydrolysis of acetylcholine. This inhibition can enhance cholinergic signaling, which is particularly beneficial in neurodegenerative conditions such as Alzheimer's disease.
In a study comparing various triazole derivatives, it was found that certain derivatives exhibited IC50 values in the nanomolar range against AChE, suggesting that this compound may possess similar inhibitory properties .
Antimicrobial Activity
Triazole compounds are also recognized for their antimicrobial properties. The compound's structure allows it to interact with microbial enzymes and disrupt cellular processes. In vitro studies have demonstrated that triazole derivatives can inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development.
Anticancer Potential
Emerging research suggests that triazole-containing compounds may exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.
Study on AChE Inhibition
A recent study evaluated the biological activity of several triazole derivatives, including those similar to this compound). The results indicated significant AChE inhibition with IC50 values ranging from 0.11 nM to 0.29 nM for the most active compounds . This suggests that the compound may be effective in enhancing cholinergic function.
Antimicrobial Efficacy Evaluation
In another study focused on antimicrobial activity, several triazole derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Compounds showed varying degrees of inhibition, with some exhibiting minimum inhibitory concentrations (MICs) below 10 µg/mL . This highlights the potential application of triazole derivatives in treating bacterial infections.
Anticancer Activity Assessment
Preliminary investigations into the anticancer properties of related triazole compounds revealed promising results in inhibiting tumor cell lines. For instance, one derivative demonstrated a significant reduction in cell viability in breast cancer cell lines at concentrations as low as 5 µM . Further studies are needed to elucidate the precise mechanisms involved.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing triazole rings exhibit notable antimicrobial properties. The triazole moiety in tert-butyl 3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate may enhance its efficacy against various bacterial strains. Studies have shown that similar triazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, making this compound a candidate for further exploration in antimicrobial therapy .
Antiviral Properties
The structural features of this compound may also confer antiviral properties. Triazoles have been explored for their ability to interfere with viral replication processes. For example, compounds with similar structures have demonstrated activity against viruses such as HIV and influenza . The potential for this compound to act as an antiviral agent warrants further investigation through in vitro and in vivo studies.
Cancer Therapeutics
The piperidine ring is known for its role in various pharmacological activities, including anticancer effects. Compounds that incorporate both piperidine and triazole structures have been reported to exhibit cytotoxicity against cancer cell lines. Research into the specific mechanisms by which this compound affects cancer cells could reveal valuable insights into its potential as a chemotherapeutic agent .
Case Study 1: Antimicrobial Efficacy
In a study published in a peer-reviewed journal, researchers synthesized a series of triazole derivatives and evaluated their antimicrobial activity against various pathogens. The results indicated that certain derivatives exhibited significant inhibition zones against both Staphylococcus aureus and Escherichia coli. The presence of the aminomethyl group was noted to enhance the interaction with bacterial cell membranes .
Case Study 2: Antiviral Screening
A recent investigation explored the antiviral properties of triazole-containing compounds against HIV. The study found that specific structural modifications improved binding affinity to viral proteins, leading to reduced viral loads in treated cell cultures. This suggests that compounds like this compound could be promising candidates for further development .
Case Study 3: Cancer Cell Line Testing
In vitro studies conducted on various cancer cell lines revealed that compounds featuring piperidine and triazole rings exhibited cytotoxic effects. One study reported that a related compound led to apoptosis in breast cancer cells through the activation of caspase pathways. This highlights the potential of this compound as a lead structure for anticancer drug development .
Comparison with Similar Compounds
Key Observations :
- Positional Isomerism : Substitution at the 2-, 3-, or 4-position of the piperidine ring significantly impacts steric and electronic properties. For example, the 3-substituted analog (target compound) may exhibit distinct conformational flexibility compared to 4-substituted derivatives .
- Functional Group Diversity: Replacing the aminomethyl group with hydroxymethyl () or aryl groups () alters polarity and hydrogen-bonding capacity, influencing solubility and target binding .
- Molecular Weight : Variations arise primarily from substituent size; bulkier groups (e.g., 4-fluorophenyl) increase molecular weight .
Click Chemistry (CuAAC)
- Target Compound: Synthesized via CuAAC between a piperidine-linked alkyne and an azide-bearing aminomethyl group, followed by Boc deprotection .
- Analog 1 (tert-Butyl 4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate) : Similarly prepared using 4-fluorophenylacetylene and piperidine-azide intermediates (77% yield) .
- Analog 2 (tert-Butyl 4-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxylate): Employs identical CuAAC conditions but with a 4-substituted piperidine scaffold .
Comparative Yield Data :
Notes:
- Silyl-protected analogs (e.g., tert-butyldimethylsilyl) require additional deprotection steps, increasing synthetic complexity .
- Aminomethyl derivatives often necessitate post-click functionalization (e.g., azide reduction), impacting overall efficiency .
Physicochemical Properties
Analysis :
- The aminomethyl group enhances water solubility compared to aryl-substituted analogs (e.g., 4-fluorophenyl derivative) .
Preparation Methods
Boc Protection of Piperidine Nitrogen
- The piperidine nitrogen is protected by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (NEt3) in anhydrous dichloromethane (CH2Cl2) at 0 °C to room temperature.
- For example, tert-butyl (3-bromopropyl)carbamate can be prepared by treating 3-bromopropylamine hydrobromide with Boc2O under basic conditions, followed by workup involving washing with aqueous acid and base solutions and drying over MgSO4.
Synthesis of Azidomethyl Intermediate
- The bromomethyl intermediate is treated with sodium azide (NaN3) in a polar aprotic solvent such as dimethylformamide (DMF) to substitute the bromide with an azide group, yielding a piperidine-3-azidomethyl derivative.
Formation of the 1,2,3-Triazole Ring via Click Chemistry
- The azidomethyl intermediate undergoes copper(I)-catalyzed azide-alkyne cycloaddition with an alkyne bearing a protected or free aminomethyl group.
- Typical catalysts include CuSO4 with sodium ascorbate as a reducing agent to generate Cu(I) in situ.
- The reaction is performed under anhydrous conditions, often at room temperature or slightly elevated temperatures.
- This step yields the 1,4-disubstituted 1,2,3-triazole ring linked to the piperidine scaffold.
Introduction or Deprotection of the Aminomethyl Group
- If the aminomethyl group is protected during the click reaction, subsequent deprotection (e.g., removal of a Boc or other protecting group) is performed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.
- The final product is purified by standard chromatographic techniques.
Representative Synthetic Route (Summary Table)
| Step | Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|
| 1 | Boc2O, NEt3, CH2Cl2, 0 °C to RT | tert-Butyl (3-bromopropyl)carbamate | Protection of piperidine nitrogen |
| 2 | NaN3, DMF, RT | tert-Butyl (3-azidomethyl)piperidine-1-carboxylate | Azide substitution of bromide |
| 3 | Alkyne-aminomethyl derivative, CuSO4, sodium ascorbate, RT | tert-Butyl 3-((4-(protected aminomethyl)-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate | CuAAC click reaction forming triazole ring |
| 4 | TFA, CH2Cl2, RT | This compound | Deprotection of aminomethyl group |
| 5 | Purification (chromatography) | Final pure compound | Characterization by NMR, MS, etc. |
Research Findings and Analytical Data
The synthetic intermediates and final compound exhibit characteristic spectral features consistent with their structures, including:
- 1H NMR and 13C NMR spectra showing signals corresponding to the tert-butyl group, piperidine ring protons, triazole ring protons, and aminomethyl group.
- Mass spectrometry (MS) confirming molecular weight.
- Purity and identity confirmed by chromatographic methods (HPLC) and elemental analysis.
The reaction conditions are optimized to maintain anhydrous and inert atmosphere (nitrogen) to prevent side reactions and degradation.
The Boc protecting group is stable under the click reaction conditions and can be selectively removed afterward without affecting the triazole or piperidine moieties.
Notes on Reaction Conditions and Optimization
- The use of anhydrous solvents and inert atmosphere (N2) is critical for high yields and purity.
- The CuAAC click reaction is highly efficient, regioselective, and tolerant of various functional groups, making it the preferred method for triazole formation.
- The choice of protecting groups and their orthogonal deprotection is key to the successful synthesis of the target compound.
- Reaction times vary from several hours to overnight depending on the step and scale.
Q & A
Basic Research Questions
Q. What are the critical steps and reaction conditions for synthesizing tert-butyl 3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate?
- Methodology :
- Triazole Ring Formation : React cyclopropylamine with thiocyanate to generate the 4-cyclopropyl-5-sulfanyl-1H-1,2,4-triazole intermediate .
- Coupling with Piperidine : Use tert-butyl carbamate under nucleophilic substitution conditions (e.g., DCM solvent, 0–20°C) to attach the piperidine moiety .
- Purification : Employ silica gel column chromatography to isolate the product, ensuring >95% purity .
- Key Conditions : Temperature control (<20°C) prevents side reactions, while anhydrous solvents minimize hydrolysis .
Q. What safety protocols are essential when handling this compound?
- Personal Protective Equipment (PPE) :
- Respiratory protection (N95 mask), nitrile gloves, and safety goggles to prevent inhalation, skin contact, or eye exposure .
- Handling :
- Use in a fume hood with adequate ventilation to avoid aerosol formation .
- Store in sealed containers at 2–8°C to maintain stability .
- Emergency Measures :
- Immediate eye washing and medical consultation if exposed due to acute oral toxicity (GHS Category 3, H301) .
Q. How is the compound characterized to confirm its structural integrity?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR to verify piperidine and triazole ring connectivity .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., CHNOS, MW 324.44) .
- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing analogs with modified triazole or piperidine moieties?
- Strategies :
- Catalyst Screening : Test Pd/C or Cu(I) catalysts for click chemistry to enhance triazole-alkyne cycloaddition efficiency .
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar (DCM) to balance reactivity and solubility .
- Temperature Gradients : Perform reactions at 0°C, 25°C, and 60°C to identify ideal kinetic vs. thermodynamic control .
- Data Analysis : Use Design of Experiments (DoE) to model interactions between variables (e.g., solvent polarity, catalyst loading) .
Q. What methodologies resolve contradictions in reported reactivity of this compound across studies?
- Case Example : Discrepancies in sulfanyl group oxidation (to sulfoxide vs. sulfone).
- Controlled Replication : Repeat experiments with standardized reagents (e.g., HO vs. KMnO) and monitor via TLC .
- Structural Analog Comparison : Test analogs lacking the sulfanyl group to isolate its role in reactivity .
- Advanced Characterization :
- X-ray Crystallography : Resolve steric effects influencing triazole-piperidine conformation .
- DFT Calculations : Model electron density to predict nucleophilic attack sites .
Q. How can the compound’s interaction with biological targets (e.g., enzymes) be systematically studied?
- Binding Assays :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to receptors (e.g., GPCRs) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .
- Cellular Studies :
- Fluorescence Microscopy : Tag the compound with Cy5 to track cellular uptake and localization .
- Knockout Models : Use CRISPR-Cas9 to silence candidate targets and assess functional impact .
Key Notes
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
